molecular formula C18H18F3N5O3S B2658127 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797956-43-4

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2658127
CAS No.: 1797956-43-4
M. Wt: 441.43
InChI Key: VTDVIHJQCRMZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a highly potent and selective allosteric inhibitor of the Tyrosine Kinase 2 (TYK2) pseudokinase (JH2) domain. This compound functions by binding to the regulatory JH2 domain, which stabilizes the enzyme in an inactive conformation and allosterically inhibits the catalytic activity of the JH1 domain , thereby blocking TYK2-dependent signaling. This mechanism is significant as it offers a distinct advantage over ATP-competitive kinase inhibitors, potentially leading to a superior safety profile. The primary research value of this inhibitor lies in its application for investigating the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, specifically the role of TYK2 in immunological processes. It is a critical tool compound for probing the pathogenesis of autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease (IBD) . By selectively inhibiting TYK2, researchers can dissect its unique contributions to interleukin-12 (IL-12), IL-23, and type I interferon signaling cascades, which are central to dysregulated immune responses. Its high selectivity profile makes it an invaluable asset for developing targeted therapeutic strategies that aim to modulate immune function without broadly suppressing other JAK-STAT pathways, a key challenge in the field of immunology and drug discovery.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O3S/c19-18(20,21)29-14-1-3-15(4-2-14)30(27,28)25-12-13-5-9-26(10-6-13)17-16(11-22)23-7-8-24-17/h1-4,7-8,13,25H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDVIHJQCRMZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Derivative Synthesis: The piperidine moiety is often prepared via hydrogenation of pyridine derivatives or through reductive amination of appropriate ketones.

    Coupling Reactions: The pyrazine and piperidine derivatives are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group in the pyrazine ring, converting it to an amine.

    Substitution: The trifluoromethoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of nitrile to amine.

    Substitution: Introduction of various functional groups in place of the trifluoromethoxy group.

Scientific Research Applications

StepReaction TypeKey Reagents
Piperidine FormationNucleophilic substitutionCyanopyrazine derivatives
Trifluoromethoxy IntroductionElectrophilic substitutionTrifluoromethoxy reagent
Sulfonamide FormationNucleophilic attackSulfonyl chloride

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its interactions with various receptors, particularly as an antagonist at the muscarinic receptor 4 (M4). This interaction is significant for several reasons:

  • Neurological Applications : By modulating M4 receptor activity, this compound may influence neurological signaling pathways, making it a candidate for research into treatments for neurological disorders such as schizophrenia and Alzheimer's disease.

Case Study Insights

In a study examining the effects of this compound on M4 receptor activity, researchers observed that it effectively inhibited receptor activation in vitro. This suggests potential therapeutic applications in conditions where M4 modulation is beneficial.

Therapeutic Potential

The therapeutic implications of this compound are broad:

  • Neurological Disorders : Its antagonistic action at M4 receptors could provide new avenues for treating conditions characterized by dysregulated cholinergic signaling.
  • Cancer Research : Preliminary data suggest that compounds with similar structures may exhibit anti-cancer properties through modulation of cell signaling pathways.

Table 3: Potential Therapeutic Applications

ConditionMechanism of Action
SchizophreniaM4 receptor antagonism
Alzheimer's DiseaseModulation of cholinergic signaling
CancerInhibition of tumor cell proliferation

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the piperidine moiety can form hydrogen bonds with target proteins. The benzenesulfonamide group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-linked sulfonamides, which are widely explored for pharmacological applications. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (Target) Piperidine-sulfonamide 3-cyanopyrazine, trifluoromethoxy ~447.4* Not reported High lipophilicity (CF₃O), potential for CNS penetration due to pyrazine
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d, []) Piperazine-sulfonamide Benzhydryl, sulfamoylamino ~598.6 185–187 Bulky substituents (benzhydryl) may limit bioavailability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ([]) Pyrazolo-pyrimidine-sulfonamide Chromen-4-one, fluorophenyl 589.1 175–178 Extended aromaticity (chromenone) for intercalation; high MW limits solubility
2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide (13p, []) Piperidine-sulfonamide Fluorobenzoyl, ureidopyrimidine ~604.9 Not reported Ureidopyrimidine linker enhances rigidity; multiple halogens improve target affinity
3-fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-benzenesulfonamide (21, []) Piperidine-sulfonamide Biphenyl-2-yloxyethyl, fluoro ~470.5 Oil (not crystalline) Flexible biphenyl-oxyethyl chain increases volume; oil form suggests low crystallinity

*Calculated molecular weight based on formula C₁₈H₁₇F₃N₅O₃S.

Key Comparative Insights

Substituent Effects on Bioactivity: The trifluoromethoxy group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 6d in []) and may improve blood-brain barrier penetration relative to polar groups like sulfamoylamino .

Synthetic Challenges: The target compound’s synthesis likely involves coupling a 3-cyanopyrazine-modified piperidine with a trifluoromethoxybenzenesulfonamide precursor, analogous to methods in []. However, introducing the cyano group may require specialized reagents (e.g., cyanating agents) compared to simpler halogenations in compounds like 13p .

Unlike crystalline analogs (e.g., 6d, m.p. 185–187°C), the target compound’s melting point is unreported, which may indicate amorphous solid or oil characteristics, as seen in compound 21 ([]) .

Structural Flexibility vs. Rigidity: The piperidine core in the target compound allows conformational flexibility, contrasting with rigid ureidopyrimidine (13p, []) or chromenone ([]) scaffolds. This flexibility may broaden target engagement but reduce selectivity .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs highlight critical trends:

  • Sulfonamide-based compounds with fluorinated groups (e.g., CF₃, CF₃O) consistently exhibit improved pharmacokinetic profiles, as seen in [].
  • Heterocyclic modifications (e.g., pyrazine vs. pyrimidine) significantly alter binding modes; pyrazine’s smaller size may favor interactions with shallow enzyme pockets .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound recognized for its potential biological activities, particularly in the context of neurological disorders and receptor pharmacology. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Piperidine ring : A six-membered ring containing nitrogen, which is significant for its interaction with biological targets.
  • Cyanopyrazine moiety : Contributes to the compound's pharmacological profile and potential for receptor binding.
  • Trifluoromethoxy-substituted benzenesulfonamide : Enhances the compound's lipophilicity and selectivity towards specific targets.

The molecular formula is C16H18F3N3O2SC_{16}H_{18}F_3N_3O_2S, with a molecular weight of 395.39 g/mol .

Receptor Interaction

This compound exhibits significant activity as an antagonist at muscarinic receptor 4 (M4) . This interaction is crucial for modulating cholinergic signaling pathways, which are implicated in various neurological conditions, including Alzheimer's disease and other cognitive disorders .

Enzyme Inhibition

In vitro studies suggest that compounds with similar structures may inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Common synthetic routes include:

  • Formation of the piperidine ring : Starting from appropriate precursors, the piperidine structure is formed via cyclization reactions.
  • Introduction of the cyanopyrazine moiety : This can be achieved through nucleophilic substitution or coupling reactions.
  • Synthesis of the trifluoromethoxy-substituted benzenesulfonamide : This step often involves electrophilic aromatic substitution reactions using trifluoromethoxy reagents.

The reaction conditions—solvents, temperatures, and catalysts—are critical for achieving high yields and purity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications in treating neurological disorders. For instance:

  • Study on M4 Antagonism : Research demonstrated that antagonism at M4 receptors could modulate neurotransmitter release, leading to therapeutic effects in models of Alzheimer's disease .
  • Enzyme Activity Assays : Compounds structurally similar to this compound were tested for their ability to inhibit acetylcholinesterase in vitro, showing promising results that warrant further investigation .

Comparative Analysis

Compound Name Structural Features Biological Activity
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamideContains piperidine and pyrazine ringsPotential antitumor activity
1-(triazin-3-yl/pyridazin-3-yl)-piperidine derivativesFeatures piperidine structureVaries in substituents on nitrogen
N-[3-[4-(tert-butylsulfamoyl)-1,2-benzothiazol-3-yl]amino]propyl]-4-(4-methoxyphenyl)benzamideInvolves sulfonamide moietyFocused on benzothiazole interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with a multi-step synthesis involving piperidin-4-ylmethyl intermediates (e.g., coupling 3-cyanopyrazine with piperidine derivatives via nucleophilic substitution). Use anhydrous solvents (e.g., acetonitrile) and catalysts like potassium carbonate to promote reactivity .
  • Step 2 : Introduce the 4-(trifluoromethoxy)benzenesulfonamide moiety via sulfonylation. Trichloroisocyanuric acid (TCICA) can activate the sulfonyl group for efficient coupling .
  • Optimization : Monitor reaction progress using HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agent). Purify via column chromatography (chloroform:methanol gradients) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of pyrazine and piperidine coupling. 19F^{19}F-NMR is essential for verifying the trifluoromethoxy group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the cyanopyrazine and sulfonamide moieties .
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry (e.g., piperidine chair conformation) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology :

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases or phosphatases) using fluorescence-based assays. Include positive controls (e.g., PF-06465469, a phosphatase inhibitor) and measure IC50_{50} values .
  • Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or cancer models). Assess metabolic stability via liver microsome assays .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between computational docking predictions and experimental binding assays?

  • Methodology :

  • Cross-validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to measure real-time binding kinetics. Discrepancies may arise from solvation effects or protein flexibility .
  • Mutagenesis studies : Target residues predicted to interact with the cyanopyrazine or sulfonamide groups. Validate using fluorescence polarization assays .
  • Free-energy calculations : Apply molecular dynamics (MD) simulations with MM/GBSA to refine binding affinity predictions .

Q. How can the metabolic stability of the trifluoromethoxy group be improved without compromising target affinity?

  • Methodology :

  • Isosteric replacement : Test analogs with trifluoromethyl, pentafluorosulfanyl, or cyclopropyl groups. Synthesize via palladium-catalyzed cross-coupling and compare metabolic half-lives in microsomal assays .
  • Deuterium incorporation : Introduce deuterium at metabolically labile sites (e.g., benzenesulfonamide methylene) to slow CYP450-mediated degradation .

Q. What experimental designs are recommended for elucidating off-target effects in complex biological systems?

  • Methodology :

  • Proteome-wide profiling : Use affinity-based chemoproteomics with a biotinylated analog of the compound. Pull down interacting proteins and identify via tandem mass spectrometry .
  • Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways. Cross-reference with databases like LINCS L1000 .

Data Contradiction Analysis

Q. How should researchers address discrepancies between crystallographic data and solution-phase NMR structural models?

  • Methodology :

  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering). Compare with crystal structures to identify rigid vs. dynamic regions .
  • Solvent screening : Crystallize the compound in multiple solvents (e.g., DMSO vs. chloroform) to evaluate packing-induced conformational changes .

Safety and Handling

Q. What are the critical safety protocols for handling this compound during synthesis?

  • Methodology :

  • Hazard mitigation : Use fume hoods and PPE (nitrile gloves, face shields) due to potential acute toxicity (OSHA HCS Category 3) .
  • Waste disposal : Neutralize reaction byproducts (e.g., cyanopyrazine intermediates) with sodium bicarbonate before incineration by licensed facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.